molecular formula C26H29N3O4S B2870943 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-31-5

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2870943
CAS No.: 670271-31-5
M. Wt: 479.6
InChI Key: CYWNRQJZXDDGCB-UHFFFAOYSA-N
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Description

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its functional versatility.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby exerting its effects through inhibition or activation of these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Hydroxy-2-quinolones

Uniqueness

Compared to similar compounds, 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-26(2)11-17-20(18(30)12-26)19(14-6-8-15(32-3)9-7-14)21-22(27)23(34-25(21)29-17)24(31)28-13-16-5-4-10-33-16/h6-9,16H,4-5,10-13,27H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWNRQJZXDDGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NCC4CCCO4)N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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